1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, an amine, and a ketone.
Coupling of the Pyrazole Group: The pyrazole moiety can be introduced through a condensation reaction involving hydrazine and a 1,3-diketone.
Final Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the piperidine ring and the pyrazole group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The carbonyl group in the methanone bridge can be reduced to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic amino acids in proteins, while the pyrazole group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but lacks the piperidine and pyrazole groups.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-piperidinyl)-1H-pyrazole: Similar structure but differs in the position of the methanone bridge.
Uniqueness
The unique combination of the benzo[d][1,3]dioxole, piperidine, and pyrazole moieties in 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine provides it with distinct chemical and biological properties that are not observed in its similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-9-14(2)22(20-13)11-15-5-7-21(8-6-15)19(23)16-3-4-17-18(10-16)25-12-24-17/h3-4,9-10,15H,5-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHFETWSHJDKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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